

Application Note: Structural Confirmation of Isothipendyl-d6 by Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest

Compound Name: *Isothipendyl-d6*

Cat. No.: *B583463*

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Abstract

This document provides a detailed protocol for the structural confirmation of **Isothipendyl-d6** using Nuclear Magnetic Resonance (NMR) spectroscopy. Isothipendyl, an azaphenothiazine derivative, is an H1 antagonist. The use of its deuterated analog, **Isothipendyl-d6**, is common in pharmacokinetic and metabolic studies to allow for differentiation from the non-deuterated form, typically by mass spectrometry. NMR spectroscopy serves as a definitive method to confirm the exact location and extent of deuterium incorporation. This application note outlines the principles and experimental procedures for utilizing ^1H , ^{13}C , and ^2H NMR to verify the structure of **Isothipendyl-d6**, where the six deuterium atoms are located on the two methyl groups of the dimethylamino moiety.

Introduction

Isothipendyl is a first-generation antihistamine used to treat itching and allergic reactions.[1] Stable isotope-labeled internal standards, such as **Isothipendyl-d6**, are crucial for quantitative bioanalysis. The structural integrity and the precise location of the deuterium labels must be unequivocally confirmed to ensure the reliability of such studies.

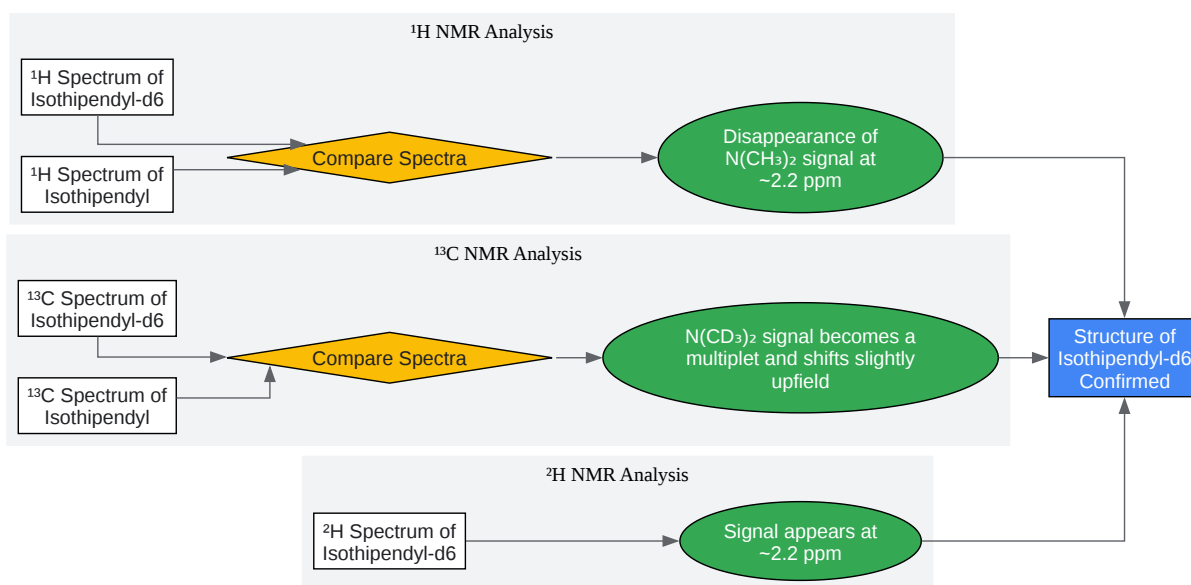
NMR spectroscopy is a powerful analytical technique for elucidating molecular structures.^[2] For deuterated compounds, a combination of NMR techniques is particularly informative:

- ^1H NMR: The replacement of protons with deuterium atoms leads to the disappearance of the corresponding signals in the proton NMR spectrum.^{[3][4]}
- ^{13}C NMR: The carbon atom attached to deuterium exhibits a characteristic multiplet (due to C-D coupling) and a slight upfield shift (isotope effect).
- ^2H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation and its chemical environment.^[5]

This application note details the protocols for these NMR experiments and the expected spectral data for the structural confirmation of **Isothipendyl-d6**.

Structural Confirmation Logic

The confirmation of the **Isothipendyl-d6** structure relies on a comparative analysis of its NMR spectra with those of its non-deuterated counterpart. The logical workflow involves identifying the specific spectral changes caused by the deuterium labeling.



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Caption: Logical workflow for the structural confirmation of **Isothipendyl-d6** using NMR.

Predicted NMR Data for Isothipendyl

The following tables summarize the predicted chemical shifts for non-deuterated Isothipendyl. These values are estimated based on the known chemical structure and general NMR principles for phenothiazine derivatives.[6][7][8]

Table 1: Predicted ¹H NMR Data for Isothipendyl

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic-H	6.8 - 7.5	m
N-CH ₂	3.9 - 4.1	m
CH	2.8 - 3.0	m
N(CH ₃) ₂	~2.2	s
C-CH ₃	~1.1	d

Table 2: Predicted ¹³C NMR Data for Isothipendyl

Carbons	Predicted Chemical Shift (δ , ppm)
Aromatic-C	115 - 150
N-CH ₂	~45
CH	~58
N(CH ₃) ₂	~45
C-CH ₃	~18

Expected NMR Data for Isothipendyl-d6

Deuteration at the N-methyl groups will lead to specific and predictable changes in the NMR spectra.

Table 3: Expected Changes in ¹H and ¹³C NMR Spectra for Isothipendyl-d6

Nucleus	Change in Spectrum	Rationale
^1H	Disappearance of the singlet at ~2.2 ppm.	Protons in $\text{N}(\text{CH}_3)_2$ are replaced by deuterium.
^{13}C	The signal for $\text{N}(\text{CD}_3)_2$ at ~45 ppm will appear as a multiplet (septet) due to $^1\text{J}(\text{C},\text{D})$ coupling and will be shifted slightly upfield.	Carbon is now bonded to deuterium, which has a spin of 1.

Table 4: Expected ^2H NMR Data for **Isothipendyl-d6**

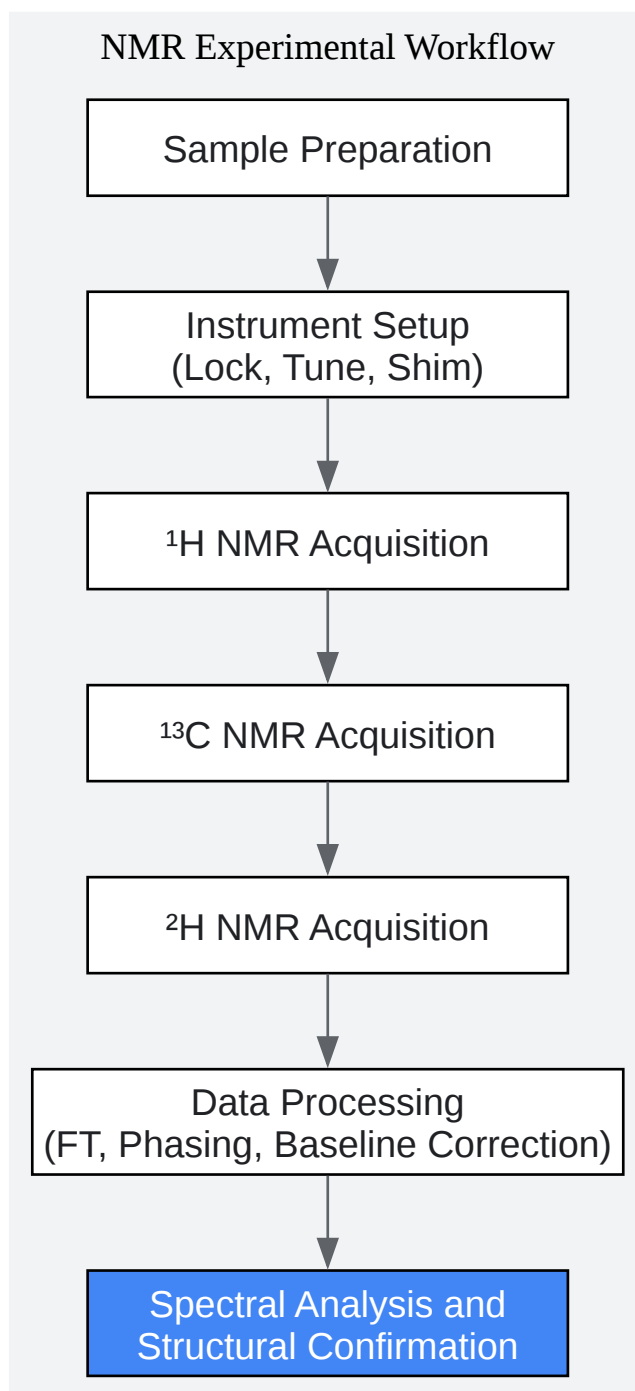
Deuterons	Expected Chemical Shift (δ , ppm)	Multiplicity
$\text{N}(\text{CD}_3)_2$	~2.2	s

Experimental Protocols

Sample Preparation

- Weigh 5-10 mg of **Isothipendyl-d6** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Transfer the solution to a 5 mm NMR tube.
- If required for ^1H NMR, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

NMR Data Acquisition Workflow



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Caption: General workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy Protocol

- Spectrometer: 400 MHz or higher field NMR spectrometer.

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Temperature: 298 K.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to TMS at 0.00 ppm or the residual solvent peak.

^{13}C NMR Spectroscopy Protocol

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Temperature: 298 K.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as ^{13}C is less sensitive.
- Relaxation Delay (d1): 2 seconds.
- Processing: Apply Fourier transform with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

^2H NMR Spectroscopy Protocol

- Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- Pulse Program: Standard single-pulse experiment, ensuring the transmitter offset is centered on the expected deuterium resonance frequency.
- Temperature: 298 K.

- Spectral Width: A range appropriate for deuterium, e.g., -5 to 15 ppm.
- Number of Scans: 64-256.
- Relaxation Delay (d1): 1 second.
- Processing: Apply Fourier transform, phase correction, and baseline correction. The chemical shifts should align with the corresponding proton resonances.

Data Interpretation and Conclusion

The structural confirmation of **Isothipendyl-d6** is achieved by observing the following key spectral features:

- In the ^1H NMR spectrum: The complete absence of the singlet peak corresponding to the two N-methyl groups. The integration of the remaining proton signals should be consistent with the rest of the molecule.
- In the ^{13}C NMR spectrum: The appearance of a multiplet for the N-methyl carbons, confirming the presence of covalently bonded deuterium.
- In the ^2H NMR spectrum: The presence of a single resonance at the chemical shift corresponding to the N-methyl groups, directly observing the incorporated deuterium.

When all three of these conditions are met, the structure of **Isothipendyl-d6**, with deuterium labels on the dimethylamino groups, is unequivocally confirmed. This rigorous verification ensures the suitability of the labeled compound for its intended use in research and drug development.

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